N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

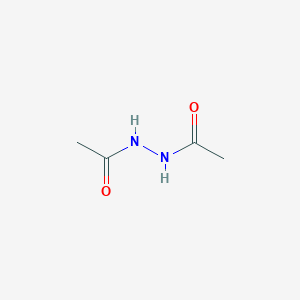

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound with the molecular formula C10H13N3 . It has been found to inhibit the binding of the p34 protein to the NEDD4-1 protein and can be used as an anti-cancer agent. It can also be used as an HIV integrase inhibitor .

Molecular Structure Analysis

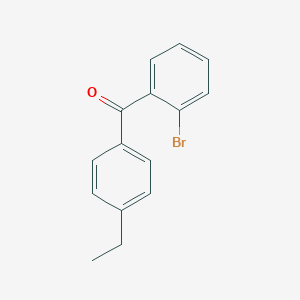

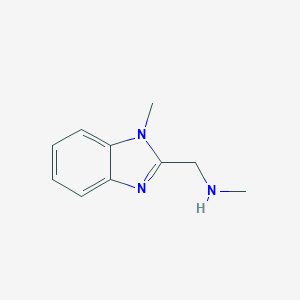

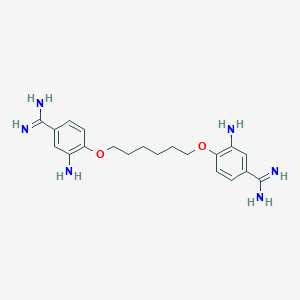

The molecular structure of N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine involves a benzimidazole ring with a methyl group attached to one of the nitrogen atoms and a methanamine group attached to the other . The exact 3D structure is not available in the retrieved sources.Physical And Chemical Properties Analysis

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine is a solid at room temperature . Its molecular weight is 248.15 . The InChI code is 1S/C10H13N3.2ClH/c1-11-7-10-12-8-5-3-4-6-9 (8)13 (10)2;;/h3-6,11H,7H2,1-2H3;2*1H .Scientific Research Applications

1. Vibrational Spectroscopy and Quantum Computational Studies This compound has been studied using vibrational spectroscopy and quantum computational methods . Theoretical and experimental investigations have been conducted on the optimized geometrical structure, electronic, and vibrational features of the compound . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Molecular Docking Studies

Molecular docking studies have been performed on this compound . The details of the docking studies aided in the prediction of protein binding .

Preparation of Metal Complexes

Bis(benzimidazol-2-yl-methyl)amine (bbma) is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom . This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .

Biological Properties

Benzimidazoles, including this compound, show a broad spectrum of biological activities . They are used for their spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Antibacterial and Antifungal Activity

N ′- (arylmethylidene)-2- (2-methyl-1 H -benzimidazol-1-yl)acetohydrazide derivatives have been screened for antibacterial and antifungal activity .

6. Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

properties

IUPAC Name |

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXZCKSFAVXJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577439 |

Source

|

| Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine | |

CAS RN |

137898-62-5 |

Source

|

| Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)